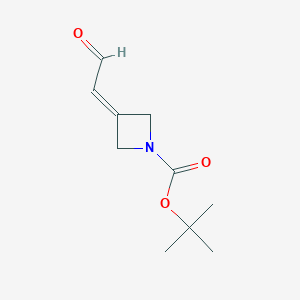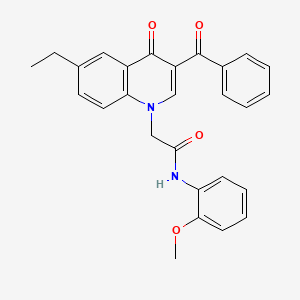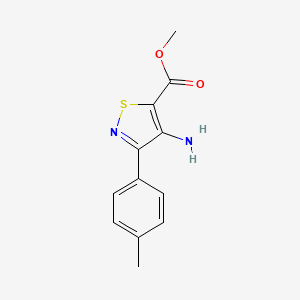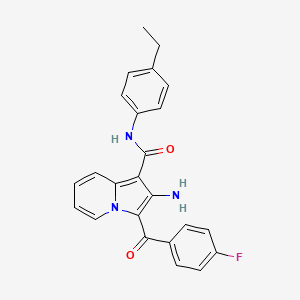![molecular formula C29H33N3O5S2 B2834027 Ethyl 6-benzyl-2-(4-(piperidin-1-ylsulfonyl)benzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate CAS No. 379701-67-4](/img/structure/B2834027.png)
Ethyl 6-benzyl-2-(4-(piperidin-1-ylsulfonyl)benzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Ethyl 6-benzyl-2-(4-(piperidin-1-ylsulfonyl)benzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate is a complex organic compound featuring a thienopyridine core. This compound is notable for its potential applications in medicinal chemistry, particularly due to its structural components that suggest biological activity. The presence of various functional groups, including a piperidinylsulfonyl moiety and a benzamido group, contributes to its versatility in chemical reactions and potential therapeutic uses.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 6-benzyl-2-(4-(piperidin-1-ylsulfonyl)benzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate typically involves multi-step organic synthesis. A common synthetic route includes:
Formation of the Thienopyridine Core: This step often involves the cyclization of appropriate precursors under acidic or basic conditions to form the thienopyridine ring.
Introduction of the Benzyl Group: Benzylation can be achieved through nucleophilic substitution reactions using benzyl halides.
Attachment of the Piperidinylsulfonyl Group: This step involves sulfonylation, where piperidine is reacted with sulfonyl chlorides under basic conditions.
Formation of the Benzamido Group: This is typically done through amide bond formation, using coupling reagents like EDCI or DCC in the presence of a base.
Esterification: The final step involves esterification to introduce the ethyl ester group, often using ethanol and an acid catalyst.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity. This includes the use of continuous flow reactors for better control over reaction conditions and scaling up the reactions to industrial volumes. Purification steps such as recrystallization, chromatography, and distillation are crucial to ensure the compound’s quality.
化学反应分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the benzyl and piperidinyl groups, using oxidizing agents like KMnO₄ or H₂O₂.
Reduction: Reduction reactions can target the nitro groups or carbonyl functionalities, using agents like NaBH₄ or LiAlH₄.
Substitution: Nucleophilic and electrophilic substitution reactions can occur at various positions on the aromatic rings and the thienopyridine core.
Common Reagents and Conditions
Oxidation: KMnO₄, H₂O₂, and other peroxides.
Reduction: NaBH₄, LiAlH₄, catalytic hydrogenation.
Substitution: Halides, sulfonyl chlorides, and various nucleophiles.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce amines or alcohols.
科学研究应用
Chemistry
In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its functional groups allow for further derivatization, making it a versatile intermediate in organic synthesis.
Biology
Biologically, the compound’s structure suggests potential activity as an enzyme inhibitor or receptor modulator. Research is ongoing to explore its effects on various biological pathways.
Medicine
In medicine, the compound is being investigated for its potential therapeutic effects. Its structural similarity to known pharmacophores makes it a candidate for drug development, particularly in the areas of anti-inflammatory and anticancer research.
Industry
Industrially, the compound could be used in the development of new materials or as a precursor in the synthesis of other valuable chemicals.
作用机制
The mechanism of action of Ethyl 6-benzyl-2-(4-(piperidin-1-ylsulfonyl)benzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate involves its interaction with specific molecular targets. The piperidinylsulfonyl group is known to interact with enzyme active sites, potentially inhibiting their activity. The benzamido group can form hydrogen bonds with biological molecules, enhancing binding affinity. The thienopyridine core may interact with nucleic acids or proteins, affecting their function.
相似化合物的比较
Similar Compounds
Clopidogrel: Another thienopyridine derivative used as an antiplatelet agent.
Ticlopidine: Similar in structure and function to Clopidogrel.
Prasugrel: A more potent thienopyridine derivative with similar applications.
Uniqueness
Ethyl 6-benzyl-2-(4-(piperidin-1-ylsulfonyl)benzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and potential biological activity. Its structural complexity allows for diverse interactions with biological targets, making it a valuable compound for further research and development.
属性
IUPAC Name |
ethyl 6-benzyl-2-[(4-piperidin-1-ylsulfonylbenzoyl)amino]-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H33N3O5S2/c1-2-37-29(34)26-24-15-18-31(19-21-9-5-3-6-10-21)20-25(24)38-28(26)30-27(33)22-11-13-23(14-12-22)39(35,36)32-16-7-4-8-17-32/h3,5-6,9-14H,2,4,7-8,15-20H2,1H3,(H,30,33) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SRMYMKBZRRDZNF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(SC2=C1CCN(C2)CC3=CC=CC=C3)NC(=O)C4=CC=C(C=C4)S(=O)(=O)N5CCCCC5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H33N3O5S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
567.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(Z)-N-(3-ethyl-4-fluorobenzo[d]thiazol-2(3H)-ylidene)cyclopropanecarboxamide](/img/structure/B2833945.png)
![1-cyano-N-[(3,4-dimethoxyphenyl)methyl]methanesulfonamide](/img/structure/B2833949.png)

![1-[(4-methoxyphenyl)methyl]-3-(7-methyl-[1,3]thiazolo[5,4-e][1,3]benzothiazol-2-yl)urea](/img/structure/B2833952.png)

![2-(9-bromo-5-(furan-2-yl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazin-2-yl)-4-chlorophenol](/img/structure/B2833954.png)
![N-[2-(3,4-dimethoxyphenyl)ethyl]-6-(4-fluorophenyl)imidazo[2,1-b][1,3]thiazole-3-carboxamide](/img/structure/B2833955.png)




![3-{[(Tert-butoxy)carbonyl]amino}-2-methylbutanoic acid](/img/structure/B2833964.png)

